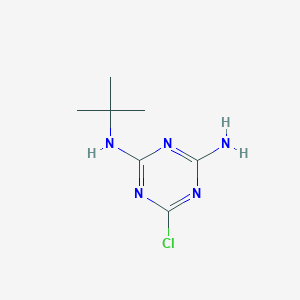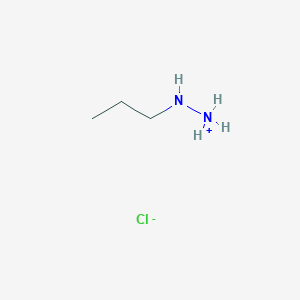
Propylhydrazine hydrochloride
Übersicht
Beschreibung
Propylhydrazine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their complexes, which can offer insights into the behavior and characteristics of related compounds. For instance, the design of a new host compound that forms a complex with methylhydrazine through hydrogen bonding is discussed . Additionally, the synthesis of a p-chlorophenylhydrazone derivative from a reaction with p-chlorophenylhydrazine hydrochloride is described . These studies suggest that hydrazine derivatives can form stable complexes and exhibit specific reactivity under certain conditions.
Synthesis Analysis
The synthesis of hydrazine derivatives is highlighted in several papers. For example, N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides are synthesized through the reaction of aryl-propanone hydrochlorides with hydrazine hydrate . Similarly, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride is completed rapidly at room temperature, yielding a hydrazone . These examples demonstrate the reactivity of hydrazine derivatives in synthesis and their potential to form a variety of compounds.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is crucial for understanding their properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment
Propylhydrazine hydrochloride and its derivatives are intermediates in producing pesticides and medicines, generating toxic wastewater with complex compositions. The comprehensive treatment of such wastewater, using methods like resin adsorption and Fenton oxidation, has been found effective in improving biodegradability, thus mitigating environmental impacts (Bao, 2013).
Chemical Synthesis
The compound has been used in the synthesis of various chemicals. For instance, the arylation of aromatic diamines with arylhydrazine hydrochlorides has been achieved to produce raw materials for polyimides, which are significant in aerospace materials, such as Kapton®. This synthesis occurs via a homolytic aromatic substitution mechanism (Taniguchi et al., 2016). Moreover, N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, synthesized from propylhydrazine hydrochloride derivatives, have shown cytotoxicity against human hepatoma and breast cancer cells, suggesting their potential in medical research (Kucukoglu et al., 2014).
Drug Formulation and Delivery
In pharmaceutical applications, propylhydrazine hydrochloride derivatives have been used in the formulation and delivery of drugs. For example, hydroxyzine HCl, used in oral formulations for conditions like urticaria and atopic dermatitis, has been shown to benefit from controlled release into the skin, potentially reducing side effects while minimizing percutaneous absorption. Microsponge Delivery Systems, utilizing porous polymeric microspheres, have been developed for this purpose (Rizkalla et al., 2011).
Environmental and Health Studies
Propylhydrazine hydrochloride and its derivatives have been used in studies related to environmental and health issues. For instance, research on the degradation of chlorotriazine pesticides by sulfate radicals discusses the reactivity of these pesticides, with implications for drinking water contamination and treatment (Lutze et al., 2015). Additionally, studies on the effects of compounds like phenylhydrazine hydrochloride on organisms, such as its dose-dependent embryo cytotoxicity in zebrafish, provide insights into the toxicological aspects of these compounds (Rajagopal et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
propylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021208 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylhydrazine hydrochloride | |
CAS RN |
56795-66-5 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
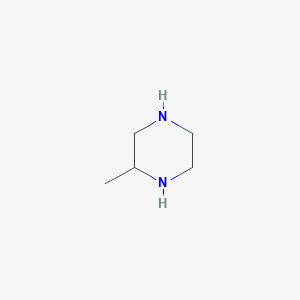

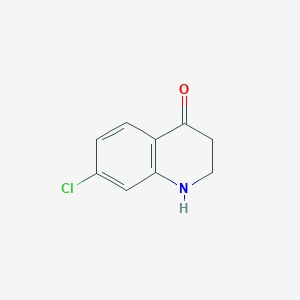

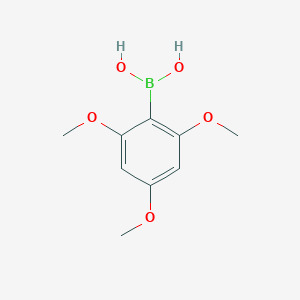
![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)


